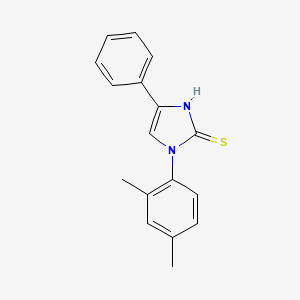

1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol is an organic compound with a unique structure that includes both imidazole and thiol functional groups

Vorbereitungsmethoden

The synthesis of 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethylphenyl isothiocyanate with phenylhydrazine under controlled conditions to form the desired imidazole-thiol compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol has shown significant promise in the field of medicinal chemistry, particularly for its potential antitumor properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating apoptotic pathways. For instance, studies have demonstrated that imidazole derivatives can enhance the expression of pro-apoptotic proteins like Bax while reducing anti-apoptotic proteins such as Bcl-2, leading to increased cancer cell death .

Case Study: Antitumor Activity

A study evaluated the antiproliferative activity of novel imidazole derivatives against various cancer cell lines. The findings suggested that certain derivatives exhibited higher selectivity indices compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX), indicating their potential as effective anticancer agents .

Biochemical Research

The thiol group present in this compound allows it to interact with cysteine residues in proteins, making it useful for studying redox biology and enzyme inhibition. This property is crucial for understanding cellular signaling pathways and developing inhibitors for specific enzymes involved in disease processes.

Material Science

In material science, this compound can be utilized as a building block for synthesizing novel materials with tailored properties. Its ability to participate in chemical reactions allows for the development of polymers and coatings with specific functionalities.

Applications in Coatings

Research has indicated that thiol-containing compounds can enhance the adhesion and durability of coatings used in various industrial applications. The incorporation of such compounds into polymer matrices can improve resistance to environmental degradation .

Wirkmechanismus

The mechanism of action of 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions or other active sites in biological molecules, modulating their function .

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol can be compared with similar compounds such as:

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole: Lacks the thiol group, resulting in different reactivity and applications.

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-amine: Contains an amine group instead of a thiol, leading to different chemical properties and biological activities.

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-ol:

Biologische Aktivität

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol is an organic compound characterized by its unique structure that incorporates both imidazole and thiol functional groups. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and comparisons with similar compounds.

- Chemical Formula : C17H16N2S

- Molecular Weight : 280.39 g/mol

- IUPAC Name : 3-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione

The biological activity of this compound primarily stems from its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activity. The imidazole ring also plays a crucial role by interacting with metal ions or other active sites within biological molecules, which can further influence their function.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The thiol group is particularly significant in redox biology, where it can participate in redox reactions that regulate enzyme activity. Preliminary studies suggest that it may inhibit enzymes involved in various metabolic pathways, potentially offering therapeutic benefits.

2. Anticancer Activity

The compound's structural characteristics make it a candidate for anticancer research. Its potential to interact with cellular pathways involved in cancer progression has been investigated. For instance, compounds with similar imidazole structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

3. Antimicrobial Properties

There is also emerging evidence suggesting antimicrobial activity associated with this compound. Studies have indicated that imidazole derivatives can exhibit significant antibacterial effects, which could be explored further for the development of new antimicrobial agents .

Comparative Analysis

To understand the unique properties of this compound, it is valuable to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole | Lacks thiol group | Less reactive |

| 1-(2,4-Dimethylphenyl)-5-phenyl-1H-imidazole | Similar structure but different position of substituents | Different reactivity and potential applications |

| 1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-amino | Contains amine instead of thiol | Altered biological activity |

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

- Anticonvulsant Activity : A study on thiazole derivatives related to imidazoles demonstrated significant anticonvulsant properties in animal models, suggesting that structural modifications could enhance bioactivity .

- Cytotoxicity : Research into similar compounds indicated that specific substitutions on the phenyl rings could enhance cytotoxic effects against various cancer cell lines. For example, compounds with electron-donating groups showed improved activity due to increased reactivity towards cellular targets .

- Enzyme Modulation : Investigations into the enzyme inhibition capabilities of thiol-containing compounds have highlighted their potential as therapeutic agents for conditions involving oxidative stress and inflammation .

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-8-9-16(13(2)10-12)19-11-15(18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXFXHNKQLIDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.